Technical Deep Dive: Plerixafor Octahydrochloride (AMD3100)
Technical Deep Dive: Plerixafor Octahydrochloride (AMD3100)
[1]
Chemical Identity & Structural Architecture[1]
Plerixafor octahydrochloride (AMD3100 8HCl) is the pharmaceutical salt form of the bicyclam derivative plerixafor. While the free base is the active pharmacophore, the octahydrochloride salt is the standard form used in research and clinical formulation (Mozobil®) due to its superior aqueous solubility and stability profile.
Molecular Specifications
The molecule consists of two 1,4,8,11-tetraazacyclotetradecane (cyclam) rings linked by a 1,4-xylyl spacer.[1] In its salt form, all eight nitrogen atoms in the macrocyclic rings are protonated.[2]
| Property | Plerixafor (Free Base) | Plerixafor Octahydrochloride (8HCl) |
| CAS Number | 110078-46-1 | 155148-31-5 |
| Formula | ||
| Molecular Weight | 502.79 g/mol | 794.47 g/mol |
| Appearance | White to off-white solid | White crystalline solid (Hygroscopic) |
| Solubility | Soluble in alcohol, DMSO | Highly soluble in Water (>50 mg/mL); Insoluble in DMSO |
| pKa | ~11.0 (secondary amines) | N/A (Fully protonated) |
Structural Rationale
The "8HCl" designation is critical. The free base contains secondary amines which are prone to oxidation and have variable solubility at physiological pH.[1] Protonating all eight nitrogens with hydrochloric acid locks the molecule into a highly polar, water-soluble cation.[1] This charge density is essential for its interaction with the negatively charged residues in the CXCR4 binding pocket.
Mechanistic Pharmacology: The CXCR4/CXCL12 Axis[3]
Plerixafor is a selective antagonist of the CXCR4 chemokine receptor.[3][4][5][6][7] Its mechanism is purely subtractive; it does not activate downstream signaling but physically blocks the binding of the endogenous ligand, CXCL12 (SDF-1α).[1]
Binding Topology
Crystallographic modeling and mutagenesis studies indicate that Plerixafor binds partially within the transmembrane helices of CXCR4. The positively charged ammonium groups of the cyclam rings interact electrostatically with specific acidic residues:
Mechanism of Action (HSC Mobilization)
Under homeostatic conditions, Hematopoietic Stem Cells (HSCs) are retained in the bone marrow niche via the interaction between CXCR4 (on the HSC surface) and CXCL12 (secreted by osteoblasts/stromal cells).[1][4][6] Plerixafor disrupts this tether, causing HSCs to release into the peripheral blood circulation.[1][6]
Figure 1: Mechanism of Action. Plerixafor competitively antagonizes the CXCR4 receptor, breaking the retention signal provided by CXCL12, thereby releasing stem cells into circulation.[6]
Synthesis & Manufacturing Control
The synthesis of Plerixafor 8HCl generally follows a convergent "bicyclam" route.[1]
Synthetic Route[1][9]
-
Starting Material: 1,4,8,11-tetraazacyclotetradecane (Cyclam).[1]
-
Linker:
-dibromo-p-xylene (1,4-bis(bromomethyl)benzene). -
Coupling: Cyclam is reacted with the linker in acetonitrile or toluene/NaOH.[1] To prevent polymerization, a large excess of cyclam is often used, or the cyclam nitrogens are protected (e.g., tosyl groups) prior to coupling, then deprotected.
-
Salt Formation: The crude free base is dissolved in ethanol/isopropanol, and concentrated HCl is added to precipitate the octahydrochloride salt.[1]
Key Impurities
During synthesis, "oligomeric" impurities can form if the linker reacts with multiple cyclam units incorrectly.[1]
-
Impurity A: Monocyclam derivatives (incomplete reaction).
-
Impurity B: Higher order polymers (over-reaction).[1]
Analytical Characterization Protocol
For researchers validating Plerixafor 8HCl, a rigorous HPLC method is required.[1] The high polarity of the 8HCl salt makes standard C18 retention difficult; therefore, ion-pairing agents or specific polar-embedded columns are recommended.[1]
HPLC Method (Reverse Phase)
This protocol separates the active pharmaceutical ingredient (API) from synthesis impurities.[1]
-
Column: C18 Polar Embedded (e.g., Phenomenex Luna Phenyl-Hexyl or Waters Symmetry C18),
mm, 5 µm.[1] -
Mobile Phase A: Buffer pH 2.0 (Perchloric acid or Phosphate buffer) + Ion Pair Reagent (e.g., 1-octanesulfonic acid sodium salt).[1]
-
Gradient:
-
0 min: 95% A / 5% B
-
20 min: 60% A / 40% B
-
30 min: 95% A / 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 215 nm (Plerixafor has weak UV absorbance due to lack of conjugation; 215 nm targets the peptide-like bonds/amine absorbance).[1]
-
Temperature: 30°C.
Quality Control Workflow
Figure 2: Quality Control Workflow. A multi-modal approach combining HPLC (purity), Mass Spectrometry (identity), and Titration (salt stoichiometry) is required for full validation.[1]
Handling & Stability
Hygroscopicity
Plerixafor 8HCl is hygroscopic .[1][10] It will absorb atmospheric moisture rapidly, which alters the apparent weight during weighing.[1]
-
Protocol: Always equilibrate the vial to room temperature before opening. Weigh quickly or use a dry box.
-
Correction: When calculating molarity for cell culture, you must account for water content (often 5-10% by weight in non-dried samples) or rely on the anhydrous MW (794.[1]47) and assume the material is dry if stored with desiccant.[1]
Storage[1][12]
-
Solid: -20°C, protected from light and moisture.[1] Stable for >2 years.[1]
-
Stock Solution (Water): Stable at -20°C for 3-6 months.[1] Avoid freeze-thaw cycles.[1]
-
Solvent Warning: Do NOT attempt to dissolve Plerixafor 8HCl in DMSO for biological stocks.[1] The high salt content makes it insoluble in DMSO.[1] Use sterile water or PBS.[1]
References
-
PubChem. (2025).[1] Plerixafor Compound Summary. National Library of Medicine.[1] [Link][1]
-
De Clercq, E. (2003).[1][11] The bicyclam AMD3100 story. Nature Reviews Drug Discovery, 2(7), 581–587.[1][11] [Link]
-
Fricker, S. P., et al. (2006).[1] Characterization of the Molecular Pharmacology of AMD3100. Biochemical Pharmacology, 72(5), 588-596.[1] [Link]
-
European Medicines Agency. (2022).[1] Mozobil (Plerixafor) Assessment Report. [Link][1]
-
Bridger, G. J., et al. (1995).[1] Synthesis and Structure-Activity Relationships of Phenylenebis(methylene)-Linked Bis-Tetraazamacrocycles. Journal of Medicinal Chemistry, 38(19), 366-378.[1] [Link][1]
Sources
- 1. Plerixafor | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plerixafor - Wikipedia [en.wikipedia.org]
- 3. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 7. Apexbio Technology LLC Plerixafor 8HCl (AMD3100 8HCl), 155148-31-5, MFCD04974488, | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. Synthesis of the Related Substances of Plerixafor [cjph.com.cn]
